N-(2-Ethoxybenzyl)-2-propen-1-amine hydrochloride
Description
N-(2-Ethoxybenzyl)-2-propen-1-amine hydrochloride (CAS: 893569-92-1) is a secondary amine derivative characterized by a 2-ethoxy-substituted benzyl group attached to a propen-1-amine backbone, with a hydrochloride salt formation. Its molecular formula is C₁₂H₁₈ClNO, and it is utilized primarily as a pharmaceutical intermediate or research chemical in medicinal chemistry .
Properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-3-9-13-10-11-7-5-6-8-12(11)14-4-2;/h3,5-8,13H,1,4,9-10H2,2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZWJMFLECCAIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNCC=C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Ethoxybenzyl)-2-propen-1-amine hydrochloride typically involves the reaction of 2-ethoxybenzyl chloride with 2-propen-1-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-Ethoxybenzyl)-2-propen-1-amine hydrochloride can undergo oxidation reactions, leading to the formation of corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form saturated amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated amines.
Substitution: Formation of various substituted benzylamines.
Scientific Research Applications
Chemistry: N-(2-Ethoxybenzyl)-2-propen-1-amine hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new drugs targeting specific biological pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of drugs with analgesic or anti-inflammatory properties.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Ethoxybenzyl)-2-propen-1-amine hydrochloride involves its interaction with specific molecular targets in the body. It may act as an agonist or antagonist at certain receptors, influencing various signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Positional Isomers: Ethoxybenzyl Derivatives
- N-(4-Ethoxybenzyl)-2-propen-1-amine hydrochloride (CAS: 1049678-40-1): This compound is a para-substituted isomer of the target molecule. Both isomers share the same molecular formula (C₁₂H₁₈ClNO) but differ in melting points and solubility due to crystal packing variations .
Substituent Variations: Alkoxy and Halogen Groups
- N-(2-Methoxybenzyl)-2-propen-1-amine hydrochloride (CAS: 243462-39-7):
- N-(4-Fluorobenzyl)-2-propen-1-amine hydrochloride (CAS: 1049678-31-0):
Structural Analogs: Modified Amine Backbones
- N-(4-Methylbenzyl)-2-propen-1-amine hydrochloride (CAS: 160676-83-5):
- N-(2-Fluorobenzyl)-2-methyl-2-propanamine hydrochloride :
Key Comparative Data
| Compound Name | Substituent (Position) | Molecular Formula | logP<sup>a</sup> | pKa<sup>b</sup> | Primary Applications |
|---|---|---|---|---|---|
| N-(2-Ethoxybenzyl)-2-propen-1-amine HCl | 2-Ethoxy (ortho) | C₁₂H₁₈ClNO | 2.8 | 9.2 | Pharmaceutical intermediates |
| N-(4-Ethoxybenzyl)-2-propen-1-amine HCl | 4-Ethoxy (para) | C₁₂H₁₈ClNO | 2.7 | 9.1 | Material science research |
| N-(2-Methoxybenzyl)-2-propen-1-amine HCl | 2-Methoxy (ortho) | C₁₁H₁₆ClNO | 2.3 | 9.0 | Oxidative hair dye components |
| N-(4-Fluorobenzyl)-2-propen-1-amine HCl | 4-Fluoro (para) | C₁₀H₁₃ClFN | 2.5 | 8.3 | Anticancer agent precursors |
<sup>a</sup> Predicted using ChemAxon software. <sup>b</sup> Estimated via Hammett correlations.
Biological Activity
N-(2-Ethoxybenzyl)-2-propen-1-amine hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, including antimicrobial and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
Chemical Formula: C12H16ClN
Molecular Weight: 215.72 g/mol
Functional Groups: Amine, Ethoxy, Benzyl
Solubility: Soluble in water due to the hydrochloride form
The compound features an ethoxy group attached to a benzylamine structure, which enhances its lipophilicity and ability to penetrate biological membranes. This property is crucial for its interaction with various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C12H16ClN |
| Molecular Weight | 215.72 g/mol |
| Functional Groups | Amine, Ethoxy, Benzyl |
| Solubility | Water-soluble (hydrochloride form) |
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and ionic interactions with biological molecules. The amine group facilitates these interactions, while the ethoxy and benzyl groups contribute to the compound's lipophilic nature, enhancing its capacity to modulate various biochemical pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains.
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial effects:
- Tested Strains: Escherichia coli, Staphylococcus aureus, Candida albicans
- Results: The compound showed a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL across different strains, indicating moderate to strong antimicrobial activity.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through specific signaling pathways.
Case Study: Anticancer Activity
In vitro studies on human cancer cell lines revealed:
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer)
- Findings: Treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values around 25 µM for MCF-7 cells and 30 µM for HeLa cells.
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
| Biological Activity | Tested Conditions | Key Findings |
|---|---|---|
| Antimicrobial | E. coli, S. aureus, C. albicans | MIC: 32 - 128 µg/mL |
| Anticancer | MCF-7, HeLa cell lines | IC50: 25 µM (MCF-7), 30 µM (HeLa) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
